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Compound of Interest

Compound Name: Dimethylsulfamoyl fluoride

Cat. No.: B1616867 Get Quote

Dimethylsulfamoyl fluoride (DMSF), with the chemical formula C₂H₆FNO₂S, is a sulfamoyl

fluoride that has garnered interest in various chemical fields.[1] It serves as a key reagent in

Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a novel class of click chemistry

transformations, and shows promise as a stable solvent for high-voltage lithium-metal batteries.

[1][2][3] Structurally, it features a central sulfur atom bonded to two oxygen atoms, a fluorine

atom, and the nitrogen of a dimethylamino group.[4] Given its reactivity and applications, a

thorough understanding of its molecular structure and purity is paramount. This guide provides

an in-depth analysis of the spectroscopic data for DMSF, focusing on Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy, intended for researchers and professionals

in chemical synthesis and materials science.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in

solution. For Dimethylsulfamoyl fluoride, multinuclear NMR experiments, including ¹H, ¹³C,

and ¹⁹F NMR, provide a definitive and comprehensive characterization of its molecular

framework.

¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum of DMSF is characterized by its simplicity, which is a direct reflection

of the molecule's symmetry.
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Chemical Shift and Multiplicity: The two methyl (CH₃) groups are chemically and

magnetically equivalent. Consequently, they produce a single, sharp resonance signal. This

signal appears as a singlet at approximately δ 3.15 ppm.[1] The downfield shift from typical

aliphatic amines is due to the significant electron-withdrawing effect of the adjacent sulfamoyl

fluoride moiety (-SO₂F), which deshields the protons. The signal integrates to six hydrogens,

confirming the presence of the two methyl groups.[1]

Causality of the Singlet: The signal is a singlet because there are no adjacent protons to

induce spin-spin coupling. While four-bond coupling to the fluorine atom (⁴JHF) is

theoretically possible, it is typically very small and often not resolved in standard ¹H NMR

spectra, resulting in a sharp singlet rather than a doublet.

¹⁹F NMR Spectroscopy: A Highly Sensitive Nuclear
Probe
Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance, high

gyromagnetic ratio, and a nuclear spin of ½, making it nearly as sensitive as ¹H.[5][6] Its large

chemical shift dispersion provides high resolution and sensitivity to the local electronic

environment.[5][7]

Chemical Shift: The ¹⁹F NMR spectrum of DMSF is expected to show a single resonance.

While specific data for DMSF is not always detailed, related sulfamoyl fluoride compounds

consistently exhibit ¹⁹F chemical shifts in the range of +50 to +55 ppm (relative to CFCl₃).[1]

For instance, similar sulfamoyl fluoride moieties in functionalized nucleosides have been

reported with chemical shifts of δF = 53.93 ppm and δF = 52.49 ppm.[2] This specific

chemical shift range is characteristic of the S(VI)-F bond in this electronic environment.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift: Similar to the proton spectrum, the two methyl carbons are equivalent and

will produce a single signal in the aliphatic region of the spectrum. While detailed chemical

shift assignments are limited in published literature, the electron-withdrawing nature of the N-

sulfonyl group is expected to shift this signal downfield compared to a simple aliphatic amine

like dimethylamine.[1]
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Summary of NMR Spectroscopic Data
The following table summarizes the key NMR data for Dimethylsulfamoyl fluoride.

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity
Integration/Assign
ment

¹H ~ 3.15 Singlet 6H, -N(CH₃)₂

¹⁹F ~ 50 - 55 Singlet 1F, -SO₂F

¹³C Not widely reported Singlet 2C, -N(CH₃)₂

Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality, reproducible NMR spectra of DMSF.

Sample Preparation:

Select a suitable deuterated solvent. Chloroform-d (CDCl₃) or Acetonitrile-d₃ are common

choices. Ensure the solvent is of high purity with low residual water content.[8]

Accurately weigh approximately 5-10 mg of Dimethylsulfamoyl fluoride and dissolve it in

0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for

referencing the ¹H and ¹³C spectra to 0 ppm.[9] For ¹⁹F spectra, Trichlorofluoromethane

(CFCl₃) is the standard reference, though secondary standards are often used.

Instrument Setup & Calibration:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise

ratio.

¹⁹F NMR: Tune the probe to the ¹⁹F frequency. Acquire the spectrum using a single-pulse

experiment. Proton decoupling may be applied to remove any potential long-range H-F

couplings and produce a sharp singlet.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30)

to enhance signal sensitivity and simplify the spectrum to single lines for each unique

carbon. A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm for ¹H and ¹³C).

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of NMR Structural Correlations
The following diagram illustrates the relationship between the structure of DMSF and its

expected NMR signals.
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DMSF Functional Groups Characteristic IR Regions (cm⁻¹)

C-H (methyl) ~2900-3000

S=O (asym stretch) ~1380-1410

S=O (sym stretch) ~1180-1210

S-F Stretch ~800-900

S-N Stretch ~900-1000

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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